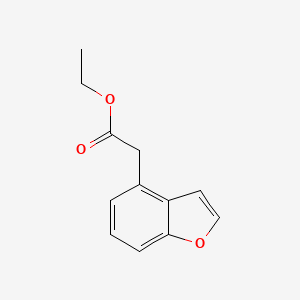

Ethyl 2-(1-benzofuran-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-benzofuran-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHUIGZIFRCAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=COC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 1 Benzofuran 4 Yl Acetate and Analogues

Established Synthetic Routes to the Benzofuran (B130515) Core

The construction of the benzofuran nucleus is a cornerstone of synthetic organic chemistry, with numerous methods established over the years. These routes can be broadly categorized based on the key bond-forming or ring-closing strategy employed.

Cyclization Reactions for Benzofuran Ring Construction

Cyclization reactions represent the most common and versatile approach for assembling the benzofuran ring. These reactions typically involve the formation of the crucial C-O or C-C bond that completes the heterocyclic ring system.

Acid-catalyzed cyclization is a classical and widely used method for synthesizing benzofurans. rsc.org These reactions often proceed through the dehydration of a suitable precursor containing a carbonyl group. rsc.org For instance, the cyclization of α-aryloxycarbonyl compounds can be effectively promoted by acids. rsc.org Another common strategy involves the acid-catalyzed cyclization of acetal (B89532) substrates. wuxiapptec.com For example, 2-aryloxyacetaldehyde diethyl acetals can undergo intramolecular Friedel-Crafts type reactions catalyzed by phosphoric acid to yield 2,3-unsubstituted benzofurans. rsc.orgresearchgate.net Trifluoroacetic acid has also been employed to catalyze the cyclization/oxidative aromatization of 2-hydroxy-1,4-diones to produce various benzofuran derivatives. rsc.org

Mechanistically, acid catalysis often involves the protonation of a carbonyl or hydroxyl group, generating a reactive intermediate that undergoes intramolecular attack by the phenolic oxygen to form the furan (B31954) ring. wuxiapptec.com The regioselectivity of these cyclizations can be influenced by the electronic properties of the substituents on the aromatic ring. wuxiapptec.com

Table 1: Examples of Acid-Catalyzed Benzofuran Synthesis

| Starting Material | Catalyst | Product | Yield (%) | Reference |

| 2-Aryloxyacetaldehyde diethyl acetals | Phosphoric acid | 2,3-Unsubstituted benzofurans | up to 94% | rsc.orgresearchgate.net |

| 2-Hydroxy-1,4-diones | Trifluoroacetic acid | Substituted benzofurans | Moderate to good | rsc.org |

| Acetal 1 | Polyphosphoric acid (PPA) | Benzofuran core 2a and 2b | - | wuxiapptec.com |

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering mild, efficient, and highly selective routes. rsc.orgrsc.orgrsc.orgnih.govnih.gov

Palladium: Palladium catalysts are extensively used in benzofuran synthesis, often through intramolecular Heck reactions or Sonogashira coupling followed by cyclization. rsc.orgnih.govnih.govacs.orgrsc.org For instance, the reaction of o-iodophenols with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst (Sonogashira coupling) leads to an intermediate that readily cyclizes to form the benzofuran ring. nih.govacs.org Palladium-catalyzed oxidative annulation of phenols with internal alkynes is another powerful method for synthesizing 2,3-disubstituted benzofurans. nih.gov

Platinum: Platinum catalysts, such as platinum(II) chloride, are effective in catalyzing the cyclization of o-alkynylphenyl acetals to produce 3-(α-alkoxyalkyl)benzofurans. organic-chemistry.orgacs.orgelsevierpure.com These reactions often proceed with high atom economy and can be used to synthesize complex benzofuran derivatives. organic-chemistry.orgacs.org Platinum catalysis has also been utilized to generate α,β-unsaturated carbene intermediates from propargylic ethers, which can then undergo further reactions to form benzofurans. nih.gov

Copper: Copper catalysts are widely employed in benzofuran synthesis due to their low cost and versatile reactivity. rsc.org Copper-catalyzed methods include the oxidative annulation of phenols and unactivated internal alkynes, providing a direct route to benzofuran derivatives. rsc.orgrsc.org One-pot procedures involving the copper-catalyzed reaction of phenols and alkynes in the presence of molecular oxygen have also been developed. rsc.org Furthermore, copper-catalyzed tandem reactions of salicylaldehydes, terminal alkynes, and indoles allow for the one-pot synthesis of complex indole-benzofuran bis-heterocycles. acs.org

Gold(III): Gold(III) catalysts have emerged as powerful tools for the synthesis of functionalized benzofurans. rsc.orgnih.govacs.orgresearchgate.netresearchgate.net A notable example is the gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds, which affords 3-carbonylated benzofuran derivatives with high regioselectivity. nih.govacs.org This reaction proceeds through a cascade of condensation, rearrangement, and cyclization steps. acs.org

Rhodium: Rhodium catalysts have been utilized for the synthesis of benzofurans through various strategies. rsc.orgnih.govrsc.org Cationic rhodium(I) complexes can catalyze the [2 + 2 + 2] cycloaddition of phenol-linked 1,6-diynes with alkynes or nitriles, providing a flexible route to fused benzofuran derivatives. nih.gov Rhodium-catalyzed intramolecular C-H insertion reactions of α-imino rhodium carbenes generated from N-sulfonyl-1,2,3-triazoles have also been developed for the one-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans. rsc.org More recently, rhodium-catalyzed vinylene transfer has been used for the selective synthesis of C4-functionalized benzofurans. acs.org

Table 2: Overview of Metal-Catalyzed Benzofuran Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | References |

| Palladium | Sonogashira coupling/cyclization | o-Iodophenols, terminal alkynes | Mild conditions, high efficiency | nih.govacs.org |

| Platinum | Carboalkoxylation | o-Alkynylphenyl acetals | High atom economy | organic-chemistry.orgacs.orgelsevierpure.com |

| Copper | Oxidative annulation | Phenols, internal alkynes | Low cost, versatile | rsc.orgrsc.org |

| Gold(III) | Tandem condensation/rearrangement/cyclization | O-Arylhydroxylamines, 1,3-dicarbonyls | High regioselectivity | nih.govacs.org |

| Rhodium | [2+2+2] Cycloaddition | Phenol-linked 1,6-diynes, alkynes/nitriles | Flexible synthesis of fused systems | nih.gov |

Condensation reactions provide another avenue for the construction of the benzofuran ring system. rsc.org The Dieckmann condensation, which involves the intramolecular cyclization of a diester, can be adapted for the synthesis of certain benzofuran derivatives. rsc.org

Ketene-mediated cyclizations have also been reported. rsc.org These reactions often involve the in situ generation of a ketene, which then undergoes an intramolecular [2+2] cycloaddition with a carbonyl group to form a β-lactone intermediate that can subsequently be converted to the benzofuran. acs.org Another approach involves the reaction of in situ generated ketenes from α-diazo ketones with suitable partners, followed by cyclization. snnu.edu.cn

Intramolecular Friedel–Crafts Reaction: The intramolecular Friedel–Crafts reaction is a powerful tool for forming the benzofuran ring, particularly for the synthesis of 2,3-unsubstituted benzofurans. rsc.orgrsc.orgresearchgate.net This reaction typically involves the cyclization of an aryloxyacetaldehyde or a related derivative in the presence of a Lewis or Brønsted acid. rsc.orgresearchgate.net Phosphoric acid has been shown to be an effective catalyst for this transformation. rsc.orgresearchgate.net More recently, an acid-catalyzed cascade involving an intramolecular Friedel-Crafts reaction, rearrangement, and aromatization has been developed for the synthesis of 2-substituted-3-aryl benzofurans. acs.org

Intramolecular Wittig Reaction: The intramolecular Wittig reaction offers a versatile and chemoselective route to highly functionalized benzofurans. rsc.orgacs.orgnih.govrsc.orgrsc.orgelsevierpure.com This reaction involves the formation of a phosphorus ylide, which then reacts with an ester or other carbonyl group within the same molecule to form the furan ring and a carbon-carbon double bond. acs.orgrsc.orgrsc.org The chemoselectivity of the reaction can often be controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of either benzofurans or other heterocyclic systems like oxazoles. acs.orgnih.gov

Photolytic cyclization represents a less common but potentially useful method for benzofuran synthesis. rsc.org This approach typically involves the photochemical irradiation of a suitable precursor, leading to a cyclization cascade. For instance, the photolytic cyclization of α-phenylketones has been reported as a route to benzofurans. rsc.org More recently, visible-light photoactivation has been combined with isothiourea catalysis to achieve highly enantioselective [4+2] cyclizations of azadienes with in situ generated ketenes, leading to chiral benzofuran-fused tetrahydropyridines. snnu.edu.cn

Green Chemistry Approaches in Benzofuran Synthesis

In recent years, the development of environmentally benign synthetic methods has become a priority in organic chemistry. acs.org For the construction of the benzofuran nucleus, green chemistry approaches such as microwave-assisted synthesis and catalyst-free or solvent-free reactions offer significant advantages over traditional methods. acs.orgnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sapub.org The application of microwave irradiation as an energy source can dramatically reduce reaction times, often from several hours to just a few minutes, while providing comparable or even improved yields compared to conventional heating methods. sapub.orgscispace.com This technique, often combined with solvent-free conditions, enhances reaction rates, simplifies work-up procedures, and improves selectivity, aligning with the core principles of green chemistry. scispace.com For instance, the synthesis of various benzofuran analogues has been successfully achieved using microwave irradiation, demonstrating its utility in creating libraries of these compounds efficiently. scispace.comnih.gov A key advantage is its ability to facilitate transformations that are difficult or inefficient under conventional heating. scispace.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Derivatives

| Method | Reaction Time | Power | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 4-6 hours | N/A | Often poor | sapub.org |

The development of catalyst-free and solvent-free synthetic routes represents a significant advancement in green chemistry. These methods minimize waste and avoid the use of potentially toxic and expensive metal catalysts. One such approach is the electrochemical synthesis of benzofurans, which can be performed in a mixed ethanol (B145695) and phosphate (B84403) buffer solution, a non-toxic and safe solvent system. archivepp.com This method allows for the one-pot synthesis of new benzofuran derivatives in good yields under mild, catalyst-free conditions at room temperature. archivepp.com

Another strategy involves cascade reactions that proceed without a catalyst. For example, various benzofuran derivatives have been synthesized through a catalyst-free reaction between nitroepoxides and salicylaldehydes using potassium carbonate (K₂CO₃) in dimethylformamide (DMF). acs.orgnih.gov Additionally, reactions under solvent-free conditions at room temperature, sometimes using a recyclable catalyst like ZnO-nanorods, have been developed for preparing novel benzofuran derivatives, further highlighting the progress in eco-friendly synthetic protocols. nih.gov

Specific Synthesis of Ethyl 2-(1-benzofuran-4-yl)acetate and Related Esters

The synthesis of this compound and its analogues involves the construction of the core benzofuran ring system followed by the introduction or modification of the ethyl acetate (B1210297) side chain.

The formation of the ethyl acetate moiety is typically achieved through the esterification of the corresponding carboxylic acid, 2-(1-benzofuran-4-yl)acetic acid. A standard and widely used method is the Fischer esterification. This reaction involves refluxing the benzofuran-3-yl-acetic acid precursor with ethanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄). tandfonline.comresearchgate.net The reaction mixture is typically heated for several hours to drive the equilibrium towards the formation of the ethyl ester. tandfonline.com Upon completion, the mixture is cooled and poured onto crushed ice, causing the ester to precipitate, which can then be filtered, washed, and purified. tandfonline.com

Researchers have systematically studied various reaction parameters to enhance efficiency. This includes screening different catalysts, bases, solvents, and temperatures. acs.org For example, studies have shown that PdCl₂(PPh₃)₂ can be a more efficient catalyst than Pd(PPh₃)₄ in certain contexts. rsc.org The choice of solvent is also critical, with acetonitrile (B52724) being identified as a greener alternative to solvents like dichloromethane (B109758) and benzene (B151609), providing a good balance between reaction conversion and selectivity. scielo.br Reaction times can also be optimized; in some cases, reducing the reaction time from 20 hours to 4 hours has been achieved without a significant loss in yield. scielo.br The use of deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol has also been reported as an eco-friendly medium that can promote the reaction and lead to good to excellent yields (70–91%). acs.org

Table 2: Optimized Conditions for Benzofuran Synthesis

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂/CuI | High efficiency in Sonogashira coupling | rsc.org |

| Solvent | Acetonitrile | Good balance of conversion and selectivity; "greener" option | scielo.br |

| Base | Lithium tert-butoxide | Effective in palladium-catalyzed cyclization | acs.org |

| Temperature | Room Temperature to 110 °C | Varies depending on specific reaction | acs.orgscielo.br |

| Reaction Time | 4 hours | Optimized time without significant yield loss | scielo.br |

Derivatization Strategies and Analogue Synthesis for Structure-Activity Exploration

The benzofuran scaffold is a versatile template for designing novel therapeutic agents. nih.gov Derivatization of lead compounds like this compound is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and develop analogues with enhanced potency and selectivity. nih.govnih.gov

SAR studies involve systematically modifying the chemical structure to identify which parts of the molecule are crucial for its biological activity. rsc.org For benzofuran derivatives, modifications can be made at several positions. For instance, preliminary SAR studies have indicated that the ester group at the C-2 position can be a key site for cytotoxic activity. rsc.org Introducing various substituents on the benzene ring of the benzofuran core (such as halogen, hydroxyl, or amino groups) or on the phenyl rings of other attachments is also a common strategy to modulate activity. nih.govrsc.org

By creating a library of analogues with diverse functionalities—such as different esters (methyl, n-butyl, propyl), amides, or by introducing other heterocyclic rings—researchers can systematically investigate the impact of these changes on the compound's interaction with biological targets. tandfonline.comderpharmachemica.com For example, a series of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids and their corresponding esters were synthesized to evaluate their antiproliferative activities, demonstrating how systematic derivatization can lead to the discovery of potent drug candidates. tandfonline.com

Functionalization of the Benzofuran Nucleus

The benzofuran nucleus serves as a versatile platform for the introduction of various functional groups, which can significantly influence the molecule's properties. Common strategies include electrophilic substitution and metal-catalyzed cross-coupling reactions.

Halogenation, such as bromination, is a frequent first step for further modifications. For instance, the benzofuran ring can be brominated to provide a handle for subsequent coupling reactions. mdpi.com Following halogenation, palladium-catalyzed reactions like the Sonogashira and Heck couplings are employed to introduce new carbon-carbon bonds. The Sonogashira coupling of an iodinated benzofuran with terminal alkynes, catalyzed by Pd(PPh₃)₂Cl₂ and a CuI co-catalyst, allows for the introduction of alkynyl groups. nih.gov These alkynyl-substituted benzofurans can then undergo further transformations.

Another powerful tool for functionalizing the benzofuran core is the intramolecular Heck reaction. For example, a benzofuran derivative bearing a methyl acetate moiety at the C3 position has been synthesized via an intramolecular Heck reaction of an O-alkylated phenol (B47542) with methyl 4-bromocrotonate. jst.go.jp

Alkylation and other substitutions on the benzene portion of the benzofuran ring are also common. Methyl groups can be introduced, and existing hydroxy groups on the benzofuran ring can be readily functionalized, for example, through methylation using iodomethane (B122720) and potassium carbonate. nih.gov

Table 1: Examples of Benzofuran Nucleus Functionalization

| Starting Material Analogue | Reaction | Reagents & Conditions | Product | Yield | Reference |

| 5-Bromo-2-hydroxybenzaldehyde | Cyclization/Esterification | Ethyl chloroacetate, K₂CO₃ | Ethyl 5-bromobenzofuran-2-carboxylate | 76% | mdpi.com |

| 2-Iodophenol derivative | Sonogashira Coupling | Terminal alkyne, Pd(Ph₃P)₂Cl₂, CuI | 2-Alkynylbenzofuran derivative | Satisfactory | nih.gov |

| o-Iodophenol | O-Alkylation & Intramolecular Heck Reaction | Methyl 4-bromocrotonate, Pd(OAc)₂, etc. | Methyl 2-(benzofuran-3-yl)acetate derivative | - | jst.go.jp |

| 7-Hydroxybenzofuran aldehyde | Methylation | Iodomethane, K₂CO₃, DMF | 7-Methoxybenzofuran aldehyde | 78% | nih.gov |

Introduction of Diverse Substituents on the Benzofuran and Acetate Moieties

The ester group of this compound and its analogues is a key site for chemical modification, allowing for the introduction of a wide array of functionalities.

Hydrolysis of the Ester

A fundamental transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions. For example, ethyl 2-(benzofuran-2-yl)acetate analogues can be hydrolyzed using potassium hydroxide (B78521) in a mixture of water and methanol (B129727) at reflux to yield the corresponding 2-(benzofuran-2-yl)acetic acid. Alkaline hydrolysis with sodium hydroxide in ethanol is also an effective method. rsc.org

Amide Formation

Once the carboxylic acid is obtained, it can be converted into a diverse range of amides through coupling reactions. Standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to react the benzofuranyl acetic acid with various primary and secondary amines, including substituted anilines, to form the corresponding acetamide (B32628) derivatives. rsc.orgnih.govsrce.hr This allows for the systematic exploration of structure-activity relationships by introducing different substituents on the amide nitrogen. A series of N-(2-benzoylbenzofuran-3-yl)-2-(substituted)-acetamide derivatives have been synthesized by reacting N-(2-benzoylbenzofuran-3-yl)-2-chloroacetamide with various amines. orgsyn.org

Alkylation of the Acetate Moiety

The active methylene (B1212753) group of the acetate side chain can also be functionalized. For instance, the α-carbon of methyl 2-(benzofuran-2-yl)acetate can be alkylated with methyl iodide or ethyl iodide using a strong base like lithium diisopropylamide (LDA) to introduce alkyl groups, leading to derivatives like 2-(benzofuran-2-yl)propanoic acid and 2-(benzofuran-2-yl)butanoic acid. rsc.org

Table 2: Functionalization of the Acetate Moiety in Benzofuran Analogues

| Starting Material Analogue | Reaction | Reagents & Conditions | Product | Yield | Reference |

| Ethyl 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetate | Hydrolysis | KOH, H₂O, MeOH, reflux | 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | - | |

| 2-(Benzofuran-2-yl)acetic acid | Amidation | 4-Aminophenol, EDCI, DCM | 2-(Benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide | 74.4% | nih.govsrce.hr |

| N-(2-Benzoylbenzofuran-3-yl)-2-chloroacetamide | Amination | Various amines, dioxane, reflux | N-(2-Benzoylbenzofuran-3-yl)-2-(substituted)-acetamides | Good | nih.govorgsyn.org |

| Methyl 2-(benzofuran-2-yl)acetate | α-Alkylation | LDA, MeI, THF | Methyl 2-(benzofuran-2-yl)propanoate | 85% | rsc.org |

Formation of Hybrid Benzofuran Structures (e.g., with Triazoles, Pyrazoles, Chalcones)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to develop new compounds. This compound analogues are valuable precursors for synthesizing such hybrid structures.

Benzofuran-Triazole Hybrids

To synthesize benzofuran-triazole hybrids, ethyl benzofuran-2-carboxylate is often first converted to the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate. mdpi.com The carbohydrazide is then treated with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Cyclization of this intermediate in an alkaline medium furnishes a 1,2,4-triazole-3-thione ring attached to the benzofuran core. mdpi.comjst.go.jp Further alkylation of the triazole ring can introduce additional diversity. mdpi.com Another approach involves the "click chemistry" reaction between a benzofuran derivative containing an alkyne and an azide (B81097) to form a 1,2,3-triazole linkage. google.com

Benzofuran-Pyrazole Hybrids

The synthesis of benzofuran-pyrazole hybrids also frequently starts from a benzofuran carbohydrazide. rsc.org Condensation of the carbohydrazide with appropriately substituted aldehydes or diketones leads to the formation of the pyrazole (B372694) ring. rsc.org For example, 3-aryl/heteroaryl-5-benzofuranyl pyrazoles have been synthesized from 1,3-monothiodiketones through a cyclocondensation reaction with phenylhydrazine.

Benzofuran-Chalcone Hybrids

Benzofuran-chalcone hybrids are typically synthesized via a Claisen-Schmidt condensation. This involves the reaction of a benzofuran carbaldehyde derivative with a substituted acetophenone (B1666503) in the presence of a base, such as potassium hydroxide in methanol. nih.gov This reaction creates the characteristic α,β-unsaturated ketone system of the chalcone (B49325) moiety linked to the benzofuran ring. researchgate.net

Table 3: Synthesis of Hybrid Benzofuran Structures

| Hybrid Type | Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Benzofuran-1,2,4-Triazole | Hydrazide formation, thiosemicarbazide cyclization | Ethyl benzofuran-2-carboxylate, Hydrazine hydrate, Isothiocyanates, aq. KOH | mdpi.comjst.go.jp |

| Benzofuran-1,2,3-Triazole | Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) | Propargylated benzofuran, Azides, CuSO₄·5H₂O, Sodium ascorbate | google.comrsc.org |

| Benzofuran-Pyrazole | Hydrazide condensation | Benzofuran-2-carbohydrazide, Substituted aldehydes/diketones | rsc.org |

| Benzofuran-Chalcone | Claisen-Schmidt Condensation | Benzofuran carbaldehyde, Substituted acetophenones, KOH/MeOH | nih.govresearchgate.net |

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the chemical compound This compound that aligns with the requested outline concerning its detailed antiproliferative and anticancer activities.

While the broader class of benzofuran derivatives has been extensively studied for its potential in cancer therapy, with many compounds demonstrating significant biological activity, these findings cannot be attributed to "this compound" specifically. The provided outline requires detailed mechanistic data, including modulation of reactive oxygen species, mitochondrial effects, proinflammatory signaling, and specific kinase inhibition, none of which have been published for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" according to the specified structure and content requirements. Information available for other benzofuran derivatives cannot be used, as per the strict instructions to focus only on the named compound.

Biological Activity and Mechanistic Investigations of Benzofuran Derivatives

Antiproliferative and Anticancer Activities

Molecular Target Identification and Inhibition

Inhibition of Tubulin Polymerization

There is currently no specific research available that demonstrates or investigates the ability of Ethyl 2-(1-benzofuran-4-yl)acetate to inhibit tubulin polymerization.

However, the broader class of benzofuran (B130515) derivatives has been a subject of interest in this area. Certain synthetic benzofuran derivatives have been identified as inhibitors of tubulin polymerization, a mechanism crucial for cell division, making them a target for anticancer therapies. tandfonline.comtandfonline.comderpharmachemica.com For instance, some benzofuran-based compounds have been shown to interact with the colchicine (B1669291) binding site on tubulin, leading to a disruption of microtubule formation, cell cycle arrest, and subsequent apoptosis in cancer cells. Research has highlighted that modifications at various positions of the benzofuran ring are critical for cytotoxic activity. tandfonline.com

Table 1: Research Findings on Tubulin Polymerization Inhibition

| Compound | Finding | Source |

|---|

Enzyme Modulation (e.g., Farnesyltransferase, Human Peptide Deformylase, Carbonic Anhydrases)

Specific data on the modulatory effects of this compound on enzymes such as farnesyltransferase, human peptide deformylase, or carbonic anhydrases is not available in the current scientific literature.

As a general class of compounds, benzofuran derivatives have been investigated for their potential to modulate various enzymes. Some have been identified as inhibitors of farnesyltransferase, carbonic anhydrases, and human peptide deformylase, which are all considered targets for anticancer and antimicrobial drug development. tandfonline.comtandfonline.com For example, certain benzofuran-based carboxylic acids have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms, with some showing selectivity for cancer-related isoforms like hCA IX and XII. acs.org The general mechanism for many benzofuran derivatives involves interaction with enzymes that are crucial for cellular processes, thereby modulating their activity.

Table 2: Research Findings on Enzyme Modulation

| Enzyme Target | Compound | Finding | Source |

|---|---|---|---|

| Farnesyltransferase | This compound | No specific data available | N/A |

| Human Peptide Deformylase | This compound | No specific data available | N/A |

Antimicrobial and Antifungal Properties

There is no specific research detailing the antimicrobial or antifungal properties of this compound. The benzofuran scaffold, however, is a core component of many natural and synthetic compounds that exhibit a wide range of antimicrobial and antifungal activities. rsc.org

Inhibition of Bacterial Growth Mechanisms

Direct studies on the mechanisms by which this compound may inhibit bacterial growth have not been reported.

In the broader context of benzofuran derivatives, antimicrobial activity has been documented against both Gram-positive and Gram-negative bacteria. The mechanisms often involve targeting essential cellular processes in bacteria. For instance, some benzofuran derivatives are thought to interfere with the synthesis of the bacterial cell wall, a crucial component for bacterial survival. sciepub.com A related compound, Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate, has been noted for its potential antimicrobial properties, which are thought to stem from its ability to interact with and modulate various enzymes and receptors, leading to the inhibition of microbial growth.

Table 3: Research Findings on Inhibition of Bacterial Growth

| Bacterial Strain | Compound | Finding | Source |

|---|

Antifungal Efficacy and Related Mechanisms

There is no available data on the specific antifungal efficacy or the related mechanisms of action for this compound.

However, the benzofuran nucleus is a key feature in many compounds with recognized antifungal properties. rsc.org The mechanisms of action for antifungal benzofuran derivatives can be varied. One such mechanism involves the inhibition of N-myristoyltransferase (NMT), an enzyme essential for the viability of pathogenic fungi like Candida albicans. beilstein-journals.org Inhibition of this enzyme disrupts fungal protein modification and localization, leading to fungal cell death. Other benzofuran derivatives have shown efficacy against various fungal strains, including those resistant to existing treatments, though the precise mechanisms are not always elucidated. beilstein-journals.org

Table 4: Research Findings on Antifungal Efficacy

| Fungal Strain | Compound | Finding | Source |

|---|

Antiviral Activities

Specific antiviral activities for this compound have not been reported in the scientific literature.

The benzofuran scaffold is present in a number of compounds that have been investigated for antiviral properties against a range of viruses. rsc.org These activities are often attributed to the ability of the benzofuran ring system to interact with viral or host cell components that are critical for viral replication.

Anti-SARS-CoV-2 Research (e.g., Mpro, Spike Glycoprotein, RdRp Inhibition)

There is no specific research available on the activity of this compound against SARS-CoV-2 or its key protein targets such as the main protease (Mpro), spike glycoprotein, or RNA-dependent RNA polymerase (RdRp).

In the context of the broader class of compounds, some benzofuran derivatives have been explored for their potential as anti-SARS-CoV-2 agents through computational and in vitro studies. mdpi.com Molecular docking studies have suggested that certain benzofuran-based molecules may bind to key SARS-CoV-2 proteins, including Mpro, the spike glycoprotein, and RdRp, potentially inhibiting their function and disrupting the viral life cycle. mdpi.comresearchgate.net For example, a series of benzofuran-tethered triazolylcarbazoles were synthesized and evaluated in silico, showing promising binding affinities for these viral proteins. mdpi.com However, it must be stressed that these findings are for other, more complex benzofuran derivatives and cannot be extrapolated to this compound without direct experimental evidence.

Table 5: Research Findings on Anti-SARS-CoV-2 Activity

| Viral Target | Compound | Finding | Source |

|---|---|---|---|

| Mpro | This compound | No specific data available | N/A |

| Spike Glycoprotein | This compound | No specific data available | N/A |

Anti-HIV Activity (e.g., Reverse Transcriptase, Entry, Protease Inhibition)

The benzofuran nucleus is a recognized pharmacophore in the design of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govkoreascience.kr Research has focused on developing benzofuran derivatives that can inhibit various stages of the HIV life cycle.

Scientists have successfully identified benzofuran derivatives that act as potent inhibitors of several key HIV enzymes. For instance, novel 3-benzoylbenzofurans have been identified as non-nucleotide reverse transcriptase inhibitors (NNRTIs). rsc.orgrsc.org In one study, the 3-benzoylbenzofuran derivative 4b showed significant inhibitory activity against an HIV-1 pseudovirus with an IC₅₀ value of 0.49 µM. rsc.org Further investigation revealed that its mechanism of action was indeed the inhibition of reverse transcriptase. rsc.orgrsc.org

Other studies have led to the discovery of benzofurano[3,2-d]pyrimidin-2-ones as a new class of nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). nih.gov Optimization of this scaffold led to compounds with low nanomolar antiviral potency that remained effective against viral strains resistant to other major classes of HIV-1 RT inhibitors. nih.gov

Beyond reverse transcriptase, benzofuran derivatives have also been developed as HIV-1 protease inhibitors and entry inhibitors. rsc.orgrsc.orgnih.gov Some benzofuran-carboxamide derivatives have even demonstrated dual activity, inhibiting both reverse transcriptase and protease, an attractive strategy for combating drug resistance. nih.govnih.gov For example, pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofurans were found to inhibit HIV entry, while others showed activity against HIV-1 protease. rsc.orgrsc.org Compound 5f , a pyrazole derived from a benzofuran precursor, was the most active protease inhibitor with an IC₅₀ value of 31.59 ± 3.83 μM. rsc.org

| Compound Class | Target | Example Compound | Activity (IC₅₀) | Reference |

| 3-Benzoylbenzofuran | Reverse Transcriptase | 4b | 0.49 ± 0.11 µM (Q23 pseudovirus) | rsc.orgrsc.org |

| 3-Benzoylbenzofuran | Reverse Transcriptase | 3g | - | rsc.orgrsc.org |

| Pyrazole (from Benzofuran) | Entry Inhibitor | 5f | 0.39 ± 0.13 µM (Q23 pseudovirus) | rsc.orgrsc.org |

| Pyrazole (from Benzofuran) | Entry Inhibitor | 5h | - | rsc.orgrsc.org |

| Pyrazole (from Benzofuran) | Protease Inhibitor | 5f | 31.59 ± 3.83 µM | rsc.org |

| Benzofurano[3,2-d]pyrimidin-2-one | Reverse Transcriptase | Inhibitor 30 | Low nanomolar potency | nih.gov |

| Benzofuran-Carboxamide | Dual (RT & Protease) | 10f | - | nih.gov |

Other Significant Biological Activities

Benzofuran derivatives are actively being investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease (AD). thieme-connect.comijpsonline.com One of the primary strategies in AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. tandfonline.comnih.gov The benzofuran scaffold is considered a promising framework for designing potent AChE inhibitors. nih.govtandfonline.com

Numerous studies have reported the synthesis and evaluation of benzofuran-based compounds as AChE inhibitors. nih.govnih.gov For example, a series of 2-arylbenzofuran derivatives were synthesized and showed good dual inhibitory activity against both acetylcholinesterase and β-secretase (BACE1), another key enzyme in AD pathology. nih.gov Compound 20 from this series exhibited an IC₅₀ value of 0.086 µM against AChE, which is comparable to the approved drug Donepezil. nih.govresearchgate.net Similarly, benzofuran-triazole hybrids have been explored, with compound 10d showing strong AChE inhibitory activity with an IC₅₀ of 0.55 µM. nih.gov Natural benzofurans like khellin (B1673630) have also demonstrated moderate AChE inhibition. tandfonline.com The structural similarities between some benzofuran derivatives and established drugs like Donepezil and Galantamine are believed to contribute to their inhibitory action. tandfonline.com

| Compound Class | Example Compound | AChE Inhibition (IC₅₀) | Reference |

| 2-Arylbenzofuran | Compound 20 | 0.086 ± 0.01 µM | nih.govresearchgate.net |

| Benzofuran-Triazole Hybrid | Compound 10d | 0.55 ± 1.00 µM | nih.gov |

| Natural Benzofuran | Khellin (1a) | 102.4 ± 5.72 µM | tandfonline.com |

The benzofuran moiety is a key structural feature in compounds being explored for their antitubercular properties. ijpsonline.comnih.gov One of the novel targets for antitubercular drugs is chorismate mutase (CM), an essential enzyme in the shikimate pathway of Mycobacterium tuberculosis, which is absent in humans. nih.govacs.orgnih.gov

Researchers have designed and synthesized 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives as potential inhibitors of chorismate mutase. nih.govmanipal.edursc.org In-silico docking studies predicted strong interactions between these compounds and the active site of the enzyme. nih.govmanipal.edursc.org Subsequent in-vitro testing confirmed that several of these derivatives showed encouraging inhibition of CM. nih.govmanipal.edursc.org Specifically, compounds 3h , 3i , and 3m demonstrated 64–65% inhibition of the enzyme at a concentration of 30 µM. nih.govacs.orgnih.govmanipal.edursc.org These findings suggest that the benzofuran scaffold is a valuable starting point for developing new antitubercular agents that work through chorismate mutase inhibition. nih.govmanipal.edu

| Compound Class | Example Compound | Target | % Inhibition (at 30 µM) | Reference |

| 3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone | 3h | Chorismate Mutase | 64-65% | nih.govmanipal.edursc.org |

| 3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone | 3i | Chorismate Mutase | 64-65% | nih.govmanipal.edursc.org |

| 3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone | 3m | Chorismate Mutase | 64-65% | nih.govmanipal.edursc.org |

Benzofuran derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. researchgate.netresearchgate.net Their anti-inflammatory action is thought to occur through various mechanisms, including the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), and the modulation of signaling pathways such as NF-κB and MAPK. mdpi.comnih.govbohrium.com

A study on benzofuran-piperazine hybrids found that several compounds displayed good anti-inflammatory activity by inhibiting the generation of NO in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Compound 16 was particularly potent, with an IC₅₀ value of 5.28 µM for NO inhibition. mdpi.com Another study focusing on piperazine (B1678402)/benzofuran hybrids identified compound 5d as having an excellent inhibitory effect on NO generation (IC₅₀ = 52.23 µM) and the ability to down-regulate pro-inflammatory factors like COX-2, TNF-α, and IL-6. bohrium.comnih.gov The analgesic activity of certain benzofuran derivatives has also been confirmed in animal models, such as the acetic acid-induced writhing test in mice. researchgate.net Some substituted 1-benzofurans have exhibited considerable analgesic effects. researchgate.netcas.cz

| Compound Class | Example Compound | Activity | Measurement (IC₅₀) | Reference |

| Benzofuran-Piperazine Hybrid | 16 | Anti-inflammatory (NO Inhibition) | 5.28 µM | mdpi.com |

| Benzofuran-Piperazine Hybrid | 18 | Anti-inflammatory (NO Inhibition) | < 10 µM | mdpi.com |

| Benzofuran-Piperazine Hybrid | 22 | Anti-inflammatory (NO Inhibition) | < 10 µM | mdpi.com |

| Piperazine/Benzofuran Hybrid | 5d | Anti-inflammatory (NO Inhibition) | 52.23 ± 0.97 µM | bohrium.comnih.gov |

| Benzofuran Pyrazole Heterocycle | 5d | Analgesic (% Protection) | 66.62-72.23% | researchgate.net |

| Benzofuran Pyrazole Heterocycle | 5g | Analgesic (% Protection) | 50.49-60.53% | researchgate.net |

The benzofuran core is a structural feature of many compounds with notable antioxidant properties. ijpbs.comnih.govmdpi.com These derivatives can counteract oxidative stress, which is implicated in numerous diseases, by scavenging free radicals and inhibiting lipid peroxidation. mdpi.comnih.gov

The antioxidant capacity of benzofuran derivatives has been evaluated using various in vitro assays. For instance, benzofuran-2-carboxamide (B1298429) derivatives were tested for their ability to inhibit lipid peroxidation (LPO) in rat brain homogenates and to scavenge the stable free radical DPPH. nih.gov In this study, compound 1j showed 62% inhibition of LPO and 23.5% DPPH radical scavenging activity at a concentration of 100 μM. nih.gov Another investigation into 3,3-disubstituted-3H-benzofuran-2-one derivatives demonstrated their ability to reduce intracellular reactive oxygen species (ROS) levels in a cellular model of neurodegeneration. mdpi.com These findings highlight the potential of the benzofuran scaffold in developing agents to combat conditions associated with oxidative damage. mdpi.comresearchgate.net

| Compound Class | Example Compound | Activity | Measurement (at 100 µM) | Reference |

| Benzofuran-2-Carboxamide | 1j | LPO Inhibition | 62% | nih.gov |

| Benzofuran-2-Carboxamide | 1j | DPPH Radical Scavenging | 23.5% | nih.gov |

| 3,3-Disubstituted-3H-benzofuran-2-one | 6, 7, 8, 9 | ROS Reduction | Significant reduction | mdpi.com |

Structure Activity Relationship Sar Studies on Ethyl 2 1 Benzofuran 4 Yl Acetate Derivatives

Impact of Substitution Patterns on Biological Efficacy

The type and position of substituents on the benzofuran (B130515) ring are critical determinants of the biological activity of these compounds. mdpi.com

Preliminary structure-activity relationship studies have identified the ester group at the C-2 position of the benzofuran ring as a pivotal site for the cytotoxic activity of these compounds. mdpi.comnih.gov The manipulation of this functional group has been a key strategy in the design of novel benzofuran derivatives with potential therapeutic applications. For instance, replacing the ester with other functionalities or altering the alkyl chain of the ester can lead to significant changes in cytotoxic potency. The presence of an ester or other substitutions at the C-2 position is considered crucial for the cytotoxic effects of these derivatives. mdpi.com

The introduction of various heterocyclic and aromatic rings to the benzofuran scaffold has been shown to modulate biological activity. nih.gov Studies have indicated that incorporating heterocyclic substituents at the C-2 position can influence cytotoxicity. mdpi.comnih.gov For example, benzofuran derivatives featuring moieties such as imidazole (B134444), triazole, piperazine (B1678402), and chalcone (B49325) have emerged as potent cytotoxic agents. mdpi.com The hybridization of benzofuran with different heterocyclic compounds has been shown to result in significant antimicrobial activity against various microbial strains. researchgate.net

Furthermore, the substitution of aromatic groups can also have a profound impact. The introduction of a 3,4,5-trimethoxybenzoyl group at the C-2 position of the benzo[b]furan core is significant for determining the antiproliferative activity of these derivatives. mdpi.com Oxime ethers containing heterocyclic moieties like thiazole (B1198619) and benzothiophene (B83047) have also been investigated, with some derivatives showing promising cytotoxicity against cancer cell lines. mdpi.com

| Compound Type | Substitution Moiety | Observed Effect | Reference |

|---|---|---|---|

| Benzofuran Derivative | Imidazole at C-2 | Potent cytotoxic agent | mdpi.com |

| Benzofuran Derivative | Triazole at C-2 | Potent cytotoxic agent | mdpi.com |

| Benzofuran Derivative | Piperazine at C-2 | Potent cytotoxic agent | mdpi.com |

| Benzofuran-Oxime Ether | Thiazole | Reduced HeLa cell viability | mdpi.com |

| Benzofuran-Oxime Ether | Benzothiophene | Reduced HeLa cell viability | mdpi.com |

The introduction of halogen atoms and hydroxyl or amino groups into the benzofuran structure is a key strategy for modifying biological efficacy. The position of a halogen on the benzofuran ring is a critical factor in determining its biological activity. mdpi.com For example, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity in a series of amiloride-benzofuran derivatives. mdpi.com The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells. semanticscholar.org

Similarly, the presence and position of hydroxyl and amino groups are crucial. The introduction of a hydroxyl group at the C-7 position has been shown to improve anticancer activity. mdpi.com Conversely, the complete removal of a phenolic hydroxyl group can diminish cytotoxicity. mdpi.com The introduction of substituents like hydroxyl, halogen, and amino groups at the 5-position is closely related to the antibacterial activity of benzofuran compounds. nih.gov Furthermore, the 3-aminobenzofuran scaffold is a significant subclass, with its unique structural features contributing to its potential in developing novel therapeutic agents for conditions like cancer and Alzheimer's disease. nih.gov

| Substitution | Position | Observed Effect | Reference |

|---|---|---|---|

| Fluorine | Position 4 of 2-benzofuranyl | 2-fold increase in potency | mdpi.com |

| Bromine | On methyl/acetyl group | Increased cytotoxicity | semanticscholar.org |

| Hydroxyl | C-7 | Improved anticancer activity | mdpi.com |

| Hydroxyl/Halogen/Amino | C-5 | Related to antibacterial activity | nih.gov |

| Amino | C-3 | Potent antitumor properties | nih.gov |

Spatial and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms and functional groups in benzofuran derivatives plays a significant role in their interaction with biological targets.

Conformational analysis of benzofuran derivatives has revealed that the spatial arrangement, dictated by the rotation around single bonds, is crucial for bioactivity. nih.gov For certain multi-targeted inhibitors, the bioactive conformation is determined by three rotatable single bonds. Restricting the free rotation of these bonds, for example by introducing a methyl group on an aniline (B41778) nitrogen, can lock the molecule into a specific conformation, thereby influencing its biological activity. nih.gov By designing fused bicyclic systems to replace monocyclic groups, specific bonds can be locked into a fixed conformation, which can mimic the function of certain groups and potentially provide additional binding interactions or steric hindrance with target proteins. nih.gov This confirms that the bioactive conformation for inhibiting different targets, such as receptor tyrosine kinases and tubulin, can be distinct. nih.gov

The relative orientation of aryl rings within the molecular structure is a critical factor influencing the biological activity of benzofuran derivatives. iiarjournals.org Studies on furan-fused chalcones, which are structurally related to benzofurans, have demonstrated the importance of the spatial relationship between the benzofuran and phenyl rings for their antiproliferative activity. iiarjournals.org The orientation of the cinnamoyl group, for instance, can be fixed by hydrogen bonding, leading to different molecular shapes (linear vs. bent), which in turn affects activity. iiarjournals.org Molecular docking studies have also suggested that the orientation of bicyclic aromatic rings like benzofuran plays a major role in modulating their ability to interact with biological targets such as amyloid-beta aggregates. nih.gov These findings underscore the significance of the aryl ring orientation in designing potent and selective benzofuran-based compounds. iiarjournals.org

Development of Design Principles for Enhanced Selectivity and Potency

The rational design of novel therapeutic agents based on the ethyl 2-(1-benzofuran-4-yl)acetate scaffold is guided by a deep understanding of its structure-activity relationships (SAR). Researchers have systematically modified the core structure to identify key pharmacophoric features that govern potency and selectivity, leading to the development of robust design principles. These principles are crucial for optimizing lead compounds to achieve desired therapeutic profiles.

A central strategy in enhancing the biological activity of benzofuran derivatives involves the introduction of various substituents at specific positions on the benzofuran ring and its associated side chains. mdpi.comnih.gov The electronic and steric properties of these substituents play a pivotal role in modulating the interaction of the molecule with its biological target. mdpi.com

Influence of Substituents on the Benzofuran Core and Phenyl Rings:

Studies have consistently shown that the nature and position of substituents on the benzofuran scaffold are critical for potency. For instance, the introduction of electron-withdrawing groups, such as halogens, at the para-position of an N-phenyl ring attached to the benzofuran core has been found to be beneficial for cytotoxic properties. mdpi.com This is attributed to their hydrophobic and electron-donating characteristics which can enhance the molecule's ability to cross cell membranes and interact with its target. mdpi.com Specifically, placing a halogen atom at the para-position of the N-phenyl ring has often resulted in maximum activity. mdpi.com

In a series of benzofuran-piperazine hybrids, derivatives bearing a keto-substituent were generally the most active. mdpi.com Furthermore, the presence of an electron-withdrawing group or a halogen at the 4-position of the benzene (B151609) ring of an acetophenone (B1666503) moiety attached to the piperazine ring was found to increase cytotoxic activity. mdpi.com For example, compounds with 4-Fluoro, 4-Chloro, and 4-Cyano substitutions on the benzene ring demonstrated enhanced activity. mdpi.com

Conversely, the introduction of electron-donating groups can sometimes weaken the desired biological activity. nih.gov The strategic placement of substituents is therefore a key design consideration. For example, the introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against various cell lines. mdpi.com

The following table summarizes the impact of various substituents on the potency of benzofuran derivatives based on published research findings.

| Compound Series | Substituent (R) | Position | Observed Effect on Potency | Reference |

| N-phenyl benzofuran | Halogen | para-position of N-phenyl ring | Increased cytotoxic activity | mdpi.com |

| Benzofuran-piperazine | Keto-group | Piperazine ring | Generally most active | mdpi.com |

| Benzofuran-piperazine | 4-F, 4-Cl, 4-CN | Benzene ring of acetophenone moiety | Increased cytotoxic activity | mdpi.com |

| Benzofuran | Methyl group | C-3 of benzofuran ring | Increased antiproliferative activity | mdpi.com |

| Aryl benzofuran | Electron-withdrawing groups | ortho-position of benzofuran ring | Increased antimicrobial potency | nih.gov |

| Aryl benzofuran | Electron-withdrawing groups | para-position of aryl ring | Increased antimicrobial potency | nih.gov |

| Aryl benzofuran | Electron-donating groups | --- | Weakened antimicrobial activity | nih.gov |

Hybridization with Other Heterocyclic Moieties:

A powerful design principle involves the creation of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active heterocyclic rings. mdpi.com This approach aims to leverage the synergistic effects of the combined moieties to enhance potency and selectivity. mdpi.com The incorporation of pyrimidine (B1678525), triazole, piperazine, and imidazole rings has yielded potent cytotoxic agents. mdpi.comrsc.org

For example, the construction of benzofuran compounds containing a pyrimidine ring has been shown to be influenced by the presence of hydroxyl, thiol, and amino groups on the pyrimidine ring, which significantly contribute to their antimicrobial activities. rsc.org Similarly, hybrid compounds of benzofuran and N-aryl piperazine have demonstrated notable anti-inflammatory and antitumor activities. rsc.org

Computational Chemistry and in Silico Research on Ethyl 2 1 Benzofuran 4 Yl Acetate

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

While specific docking studies for Ethyl 2-(1-benzofuran-4-yl)acetate are not widely published, research on analogous benzofuran (B130515) structures reveals common interaction patterns with various biological targets. For instance, studies on benzofuran derivatives as potential anticancer agents targeting Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have identified key interactions. These typically involve the benzofuran core forming hydrophobic interactions within the protein's binding pocket, while functional groups, such as the ester moiety in the title compound, can participate in hydrogen bonding with specific amino acid residues. nih.gov

In research targeting SARS-CoV-2 proteins, benzofuran-tethered triazolylcarbazoles have been docked with the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). researchgate.netmdpi.com The docking results for these complex derivatives indicated that the benzofuran scaffold contributes significantly to binding within the active sites, often through hydrophobic and π-π stacking interactions with residues like histidine and methionine. researchgate.netmdpi.com Similarly, docking of benzofuran-isoxazole hybrids against Mycobacterium tuberculosis enoyl-ACP reductase has been performed to assess their potential as anti-tubercular agents. researchgate.net

Binding affinity, often expressed as a negative score in kcal/mol, quantifies the strength of the interaction between a ligand and its protein target. Lower energy values indicate stronger, more favorable binding. Computational studies on various benzofuran derivatives have predicted their binding affinities against several important biological targets. For example, in a study of novel benzofuran hybrids as dual PI3K/VEGFR-2 inhibitors, the most promising compound showed an IC₅₀ of 2.21 nM against PI3K and 68 nM against VEGFR-2, with docking simulations corroborating these strong interactions. nih.gov

The table below summarizes binding affinity data from molecular docking studies of various benzofuran derivatives against different protein targets, illustrating the potential interaction capabilities of this chemical class.

| Biological Target | PDB ID | Binding Affinity (kcal/mol) | Reference Compound(s) |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -8.92 | Substituted benzofuran-tethered triazolylcarbazole (9c) |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -8.87 | Substituted benzofuran-tethered triazolylcarbazole (9i) |

| SARS-CoV-2 Spike Glycoprotein | 6WPT | -6.69 | Substituted benzofuran-tethered triazolylcarbazole (9e) |

| SARS-CoV-2 RdRp | 6M71 | -8.10 | Substituted benzofuran-tethered triazolylcarbazole (9h) |

| PI3K | - | - | Benzofuran Hybrid (Compound 8) |

| VEGFR-2 | - | - | Benzofuran Hybrid (Compound 8) |

Table based on data from docking studies on benzofuran derivatives. nih.govresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. ijsrm.net

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with physicochemical properties and topological indices derived from the 2D representation of molecules. nih.gov These models are valuable for predicting the activity of new compounds based on descriptors like molar refractivity (MR), molecular weight (MW), partition coefficient (logP), and surface tension. nih.gov

A 2D-QSAR study was conducted on a series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives to understand their inhibitory activity against the CYP26A1 enzyme. nih.gov The resulting models, developed using multiple linear regression, showed a high coefficient of determination (R²), indicating a strong correlation between the selected physicochemical parameters and the observed biological activity. nih.gov Such studies suggest that the lipophilic and steric properties of substituents on the benzofuran scaffold are critical for modulating activity. Another 2D-QSAR study on benzofuran-based vasodilators helped in identifying key structural requirements for their biological function. mdpi.com

| QSAR Model Type | Application | Key Descriptors | Statistical Significance |

|---|---|---|---|

| 2D-QSAR | CYP26A1 Inhibition | MR, MW, logP, Surface Tension, Density | High R² values reported |

| 2D-QSAR | Vasodilator Activity | Topological and physicochemical descriptors | Model established for activity prediction |

Table summarizing findings from 2D-QSAR studies on benzofuran derivatives. nih.govmdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of structure-activity relationships by considering the 3D properties of molecules. nih.govchemrevlett.com These techniques generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. ijsrm.net

CoMFA and CoMSIA studies on benzofuran and related heterocyclic derivatives have been instrumental in guiding the design of more potent inhibitors for various targets, including epidermal growth factor receptor (EGFR) kinase. researchgate.net For example, CoMFA contour maps might indicate that a bulky substituent is favored in one region (green contours), while another region might require a less bulky group (yellow contours). Similarly, CoMSIA electrostatic maps can highlight areas where an electronegative group (red contours) or an electropositive group (blue contours) would enhance binding affinity. uoa.gr These insights are invaluable for the rational design of novel analogues, such as derivatives of this compound, with improved biological activity. nih.govresearchgate.net

| 3D-QSAR Technique | Key Features | Application in Benzofuran Research |

|---|---|---|

| CoMFA | Uses steric and electrostatic fields to correlate structure with activity. ijsrm.net | Designing EGFR kinase inhibitors by identifying favorable steric and electrostatic regions. researchgate.net |

| CoMSIA | In addition to steric and electrostatic fields, includes hydrophobic, H-bond donor, and H-bond acceptor fields. ijsrm.net | Optimizing inhibitors for various kinases by providing a more detailed map of required interactions. nih.gov |

Table based on the principles and applications of 3D-QSAR techniques. ijsrm.netnih.govresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT studies can provide deep insights into a molecule's geometry, stability, and reactivity.

Research on benzofuran derivatives, such as 1-benzofuran-2-carboxylic acid, using DFT at the B3LYP/6-31G(d,p) level of theory has been performed to calculate optimized geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.net These studies often show good agreement between calculated and experimental data. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net For 7-methoxy-benzofuran-2-carboxylic acid, the calculated HOMO-LUMO gap was 4.189 eV, indicating it is a relatively reactive molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites. researchgate.netacs.org This information is crucial for understanding and predicting how a molecule like this compound might interact with biological receptors. acs.org

| DFT-Derived Parameter | Significance | Typical Findings for Benzofuran Derivatives |

|---|---|---|

| Optimized Geometry | Predicts the most stable 3D structure (bond lengths, angles). | Calculated parameters show good correlation with experimental X-ray diffraction data. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | A relatively small gap suggests higher reactivity and potential for biological interactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | Identifies electron-rich oxygen atoms and π-systems as likely sites for interaction with electrophilic species. researchgate.net |

Table summarizing the application and findings of DFT studies on benzofuran analogues. researchgate.netresearchgate.net

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. For this compound, computational methods like Density Functional Theory (DFT) are employed to map its electron distribution, molecular orbitals, and electrostatic potential. nih.govphyschemres.org

DFT calculations help in identifying the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of HOMO indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO's characteristics reveal the molecule's capacity to accept electrons, pointing to sites prone to nucleophilic attack. nih.govacs.org For a benzofuran derivative, the HOMO is typically distributed across the fused ring system, while the LUMO may be localized differently depending on the substituents. aip.org The ethyl acetate (B1210297) group, being an electron-withdrawing substituent, influences the electron density of the benzofuran core.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In this compound, the oxygen atoms of the furan (B31954) ring and the carbonyl group of the ester are expected to be regions of high electron density (negative potential), making them potential sites for hydrogen bonding and electrophilic interactions. nih.gov This analysis is crucial for predicting how the molecule will interact with biological targets like enzyme active sites. nih.gov

Table 1: Key Parameters in Electronic Structure Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability and susceptibility to oxidation. The benzofuran ring is the likely primary electron source. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability and susceptibility to reduction. Influenced by the ester group. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. acs.org | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| MEP Map | Molecular Electrostatic Potential map. | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions across the molecule. |

Conformational Optimization and Stability Predictions

The three-dimensional structure of a molecule dictates its ability to fit into receptor sites and influences its physical properties. Conformational analysis of this compound involves identifying its most stable spatial arrangement (geometry optimization). Computational methods are used to calculate the potential energy of different conformers to find the global minimum energy state. researchgate.net

The benzofuran ring system is largely planar, but the ethyl acetate side chain attached at the 4-position has significant rotational freedom around its single bonds. physchemres.org Key dihedral angles, such as the one between the plane of the benzofuran ring and the acetate group, are systematically varied to map the potential energy surface. This helps in identifying the most energetically favorable conformations. Studies on similar benzofuran-acetic acid derivatives have performed such analyses to understand their stable forms. researchgate.net The stability of different conformers is crucial for predicting intermolecular interactions, such as those that govern crystal packing or binding to a biological target.

Table 2: Factors in Conformational and Stability Analysis

| Factor | Computational Method | Relevance to this compound |

| Geometry Optimization | DFT, Molecular Mechanics (MM) | Determines the lowest energy 3D structure, predicting bond lengths and angles. |

| Potential Energy Surface (PES) Scan | DFT, ab initio methods | Maps energy changes with rotation around key single bonds in the ethyl acetate side chain to find the most stable conformer. researchgate.net |

| Planarity of Benzofuran Ring | X-ray Crystallography (experimental), DFT (theoretical) | The fused ring system is expected to be nearly planar, providing a rigid scaffold. |

| Intermolecular Interactions | NBO (Natural Bond Orbital) Analysis | Predicts potential for hydrogen bonding and van der Waals forces, which stabilize the molecule in solid or bound states. |

In Silico Pharmacokinetic and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—and its general "drug-likeness" must be evaluated. In silico tools offer a rapid and cost-effective means to predict these properties, helping to prioritize compounds for further development and avoid late-stage failures. tandfonline.comnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

ADME properties determine the bioavailability and residence time of a drug in the body. Various computational models are used to predict these characteristics for compounds like this compound based on its structure. scispace.com Benzofuran derivatives are frequently subjected to these analyses to assess their therapeutic potential. researchgate.netnih.gov

Key predicted ADME parameters include:

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut into the bloodstream.

Caco-2 Permeability: An in vitro model for predicting intestinal absorption of drugs.

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound is likely to cross into the central nervous system.

CYP450 Inhibition/Substrate: Predicts if the compound will inhibit or be metabolized by key cytochrome P450 enzymes, which is crucial for assessing potential drug-drug interactions.

P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that removes drugs from cells. Being a substrate can limit a drug's bioavailability and penetration into tissues. nih.gov

Table 3: Example of Predicted ADME Properties for a Benzofuran Derivative (Note: This data is illustrative and based on general predictions for related benzofuran structures, not specific experimental values for this compound.)

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption (HIA) | High | Good oral bioavailability is likely. |

| Caco-2 Cell Permeability (nm/s) | Moderate to High | Suggests efficient absorption across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects. |

| CYP2D6/CYP3A4 Inhibitor | Likely Non-inhibitor | Lower risk of metabolic drug-drug interactions. |

| P-gp Substrate | Likely No | Good cellular retention and bioavailability expected. |

| Water Solubility (LogS) | Low to Moderate | May require formulation strategies to improve solubility. |

Drug-Likeness Scoring and Lead Compound Prioritization

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. phcogj.com This assessment is often guided by established rules of thumb, most famously Lipinski's Rule of Five. These rules help to filter out compounds that are likely to have problems with oral bioavailability. scispace.comresearchgate.net

The primary parameters for Lipinski's Rule of Five are:

Molecular Weight (MW): ≤ 500 g/mol

LogP (lipophilicity): ≤ 5

Hydrogen Bond Donors (HBD): ≤ 5

Hydrogen Bond Acceptors (HBA): ≤ 10

This compound is expected to comply with these rules, suggesting it has a favorable profile for oral absorption. Other metrics like Topological Polar Surface Area (TPSA), which correlates with drug transport properties, and synthetic accessibility are also considered when prioritizing lead compounds. nih.gov

Table 4: Predicted Drug-Likeness Profile for this compound

| Parameter | Rule/Metric | Predicted Value | Compliance |

| Molecular Weight | Lipinski's Rule (≤ 500) | ~204.22 g/mol | Yes |

| LogP | Lipinski's Rule (≤ 5) | ~2.5 - 3.0 | Yes |

| Hydrogen Bond Donors | Lipinski's Rule (≤ 5) | 0 | Yes |

| Hydrogen Bond Acceptors | Lipinski's Rule (≤ 10) | 3 (furan oxygen, two ester oxygens) | Yes |

| Topological Polar Surface Area (TPSA) | (< 140 Ų) | ~35.5 Ų | Yes |

| Number of Rotatable Bonds | (< 10) | 4 | Yes |

Based on this in silico assessment, this compound demonstrates favorable electronic and physicochemical properties, making it a potentially interesting scaffold for further investigation in medicinal chemistry.

Based on a comprehensive search for "this compound," it has been determined that publicly available, detailed experimental data for the advanced analytical techniques specified in the request—including NMR, Mass Spectrometry, IR, UV-Vis, and HPLC—is not available. Searches for the compound and its associated CAS number (188111-47-9) did not yield specific spectra, chromatograms, or detailed research findings necessary to populate the requested article structure with scientifically accurate information.

Therefore, it is not possible to generate the article with the required data tables and in-depth analysis for each subsection as outlined. Providing generalized information on these analytical techniques or data for related but structurally different compounds would violate the explicit instructions to focus solely on "this compound" and strictly adhere to the provided outline.

Advanced Analytical Techniques for Characterization and Elucidation of Ethyl 2 1 Benzofuran 4 Yl Acetate

Chromatographic Separation Techniques

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a powerful tool for the analysis of volatile and thermally stable compounds like Ethyl 2-(1-benzofuran-4-yl)acetate. The technique is primarily used to separate the compound from a mixture, typically a crude reaction product or an extract, to assess its purity. In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas, such as helium, through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the column and the mobile gas phase.

The retention time, which is the time it takes for the compound to travel from the injector to the detector, is a characteristic feature used for identification under specific chromatographic conditions. For quantitative analysis, the area under the peak in the chromatogram is proportional to the concentration of the compound. While specific GC parameters for this compound are not detailed in the provided literature, typical conditions would involve an oven temperature program that ramps from a lower temperature (e.g., 80°C) to a higher temperature (e.g., 280°C) to ensure efficient separation of components with different boiling points scispace.com.

Column Chromatography and Thin-Layer Chromatography for Purification and Monitoring

Chromatographic methods like Column Chromatography (CC) and Thin-Layer Chromatography (TLC) are fundamental for the purification and routine monitoring of this compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance rjpbcs.comaga-analytical.com.pl. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then placed in a sealed chamber with a solvent system. The solvent moves up the plate by capillary action, and separation occurs based on the compound's affinity for the stationary phase (silica) versus the mobile phase (solvent) rjpbcs.com. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For related benzofuran (B130515) compounds, solvent systems like hexane-ethyl acetate (B1210297) are commonly used. For instance, a similar compound, ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, showed an Rf of 0.43 in a hexane-ethyl acetate (1:2 v/v) system nih.gov.

Column Chromatography (CC) is a preparative technique used to separate and purify larger quantities of this compound from byproducts and unreacted starting materials rsc.org. The principle is similar to TLC, but it is performed in a glass column packed with an adsorbent like silica gel. The crude product is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components at different rates. Fractions are collected sequentially and analyzed (often by TLC) to isolate the pure compound. Various ratios of ethyl acetate and petroleum ether or hexane (B92381) are frequently employed as the eluent for purifying benzofuran derivatives google.comnih.govnih.gov.

Table 1: Examples of Chromatographic Conditions for Purification of Benzofuran Derivatives

| Compound | Technique | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |

| Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Column Chromatography | Silica Gel | Hexane-Ethyl Acetate (1:2 v/v) | 0.43 | nih.gov |

| Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Column Chromatography | Silica Gel | Hexane-Ethyl Acetate (1:2 v/v) | 0.41 | nih.gov |

| Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate | Column Chromatography | Silica Gel | Hexane-Ethyl Acetate (1:2 v/v) | 0.51 | nih.gov |

| Ethyl (6-hydroxy-1-benzofuran-3-yl)acetate | Column Chromatography | Silica Gel (60-120 mesh) | Ethyl Acetate/Petroleum Ether (2:8) | Not specified | nih.gov |

| Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate | Column Chromatography | Silica Gel | Hexane-Ethyl Acetate (1:2 v/v) | 0.54 | nih.gov |

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for complex mixtures and definitive structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable hyphenated techniques for analyzing complex mixtures.